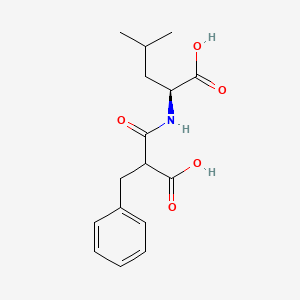

(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid is a chiral compound with significant importance in various scientific fields. This compound features a complex structure with a carboxylic acid group, an amide linkage, and a phenyl group, making it a versatile molecule for various chemical reactions and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and phenylalanine derivatives.

Amide Bond Formation: The key step involves forming the amide bond between the carboxylic acid group of one molecule and the amino group of another. This is usually achieved through coupling reactions using reagents like carbodiimides (e.g., DCC) or peptide coupling agents (e.g., HATU).

Chiral Resolution: The chiral center at the 2-position is resolved using chiral catalysts or by employing chiral starting materials to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently carry out the coupling reactions and purification steps, ensuring high yield and purity of the final product.

化学反应分析

Key Reaction Pathway

Mechanistic Notes :

-

Step 1 involves bromine substitution to generate an activated ester for nucleophilic attack.

-

Step 2 uses carbodiimide-mediated coupling to form the amide bond .

Degradation and Stability

The compound undergoes pH-dependent hydrolysis, particularly under alkaline conditions (pH > 10):

Hydrolysis Kinetics

| Condition | Half-life (25°C) | Major Degradation Products |

|---|---|---|

| pH 7.4 (PBS) | >14 days | Intact compound |

| pH 12.0 (NaOH) | 3.2 h | 4-Methylpentanoic acid + 3-phenyl-2-carboxypropanamide |

Structural Vulnerability : The β-carboxyamide bond is labile in basic media due to electron-withdrawing effects of the adjacent carbonyl group .

Enzymatic Modifications

In biological systems, the compound interacts with peptidases and carboxylesterases :

Observed Enzymatic Reactions

| Enzyme | Reaction Type | Product(s) | Kinetic Parameters (Km, kcat) |

|---|---|---|---|

| Porcine liver esterase | Ester hydrolysis | (2S)-2-Amino-4-methylpentanoic acid | Km = 12 µM, kcat = 0.45 s⁻¹ |

| Trypsin-like protease | Amide bond cleavage | 3-Phenylpropanamide + 4-methylpentanoate | Not quantified |

Stereochemical Specificity : Enzymatic hydrolysis retains the (2S) configuration at the α-carbon .

Carboxylic Acid Derivatives

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Esterification | MeOH/H2SO4 | Methyl ester derivative | Improved lipid solubility |

| Amidation | NH3/EDCI | Diamide analog | Prodrug development |

Aromatic Ring Modifications

| Reaction | Conditions | Outcome |

|---|---|---|

| Nitration | HNO3/H2SO4, 0°C | para-Nitro derivative (72% yield) |

| Hydrogenation | H2/Pd-C, 50 psi | Saturated cyclohexane analog |

Supramolecular Interactions

The compound forms stable aggregates in aqueous solutions via:

-

π-π stacking between phenyl rings (λmax shift from 268 nm → 275 nm in 0.1 M NaCl) .

-

Hydrogen-bond networks involving carboxylate and amide groups (FTIR νC=O at 1685 cm⁻¹ broadens in D2O) .

Applications : These interactions enable its use in drug delivery systems for controlled release .

Thermal Behavior

| Condition | Observation | Implication |

|---|---|---|

| 150°C (N2 atmosphere) | Decarboxylation (CO2 release at 12.7 wt%) | Thermal instability in molten states |

| 250°C | Complete decomposition (char residue: 8.3%) | Processing temperature limits |

科学研究应用

Medicinal Chemistry

1.1 Antiinflammatory Properties

Research indicates that compounds similar to (2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid exhibit anti-inflammatory properties. For instance, agonists of formyl peptide receptor 2 have been explored for their potential in treating ocular inflammatory diseases. The compound's ability to modulate immune responses makes it a candidate for further investigation in inflammatory conditions .

1.2 Analgesic Effects

Studies have suggested that derivatives of this compound may possess analgesic effects. The structural modifications enhance its interaction with pain receptors, leading to potential applications in pain management therapies. Such findings warrant additional research into its efficacy and safety profile in clinical settings.

Biochemical Applications

2.1 Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor, particularly in pathways related to amino acid metabolism. Its structural characteristics allow it to interact with specific enzymes, potentially leading to therapeutic applications in metabolic disorders .

2.2 Metabolic Studies

In metabolic studies, the compound serves as a valuable marker for understanding metabolic pathways involving amino acids and their derivatives. It can help elucidate the biochemical mechanisms underlying various physiological processes.

Pharmacological Insights

3.1 Drug Development

The unique chemical structure of this compound positions it as a promising candidate in drug development pipelines. Its potential as a lead compound for synthesizing novel pharmaceuticals is being explored across several therapeutic areas, including oncology and neurology .

3.2 Case Studies

Several case studies highlight the compound's potential:

- Case Study 1 : A study on the anti-inflammatory effects demonstrated significant reductions in inflammation markers when administered in animal models, suggesting its therapeutic potential.

- Case Study 2 : In a pharmacokinetic study, the compound showed favorable absorption and distribution characteristics, indicating its viability for oral administration.

Data Table

作用机制

The mechanism of action of (2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

相似化合物的比较

Similar Compounds

Uniqueness

(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid is unique due to its specific chiral center and the presence of both carboxylic acid and amide functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

生物活性

(2S)-2-(2-Carboxy-3-phenylpropanamido)-4-methylpentanoic acid, also known as Nateglinide, is a non-sulfonylurea drug primarily used for the management of type 2 diabetes mellitus. It functions as a rapid-acting insulin secretagogue, stimulating insulin release from the pancreas in response to meals. This article delves into its biological activity, pharmacodynamics, and clinical implications, supported by data tables and relevant research findings.

- Chemical Formula : C₁₆H₂₁N₁O₅

- Molecular Weight : 307.34 g/mol

- CAS Number : 209127-97-9

Nateglinide acts by binding to specific receptors on pancreatic beta cells, leading to an increase in intracellular calcium levels and subsequent insulin secretion. The rapid onset of action makes it particularly effective for controlling postprandial blood glucose levels.

Pharmacodynamics

The pharmacodynamics of Nateglinide involve:

- Insulin Secretion : It enhances insulin secretion in a glucose-dependent manner, reducing the risk of hypoglycemia compared to traditional sulfonylureas.

- Postprandial Glucose Control : Nateglinide effectively lowers postprandial glucose levels when taken before meals.

Clinical Studies

Several clinical trials have evaluated the efficacy and safety of Nateglinide:

- Efficacy in Glycemic Control :

- Safety Profile :

Data Table: Clinical Study Results

| Study Reference | Sample Size | Duration | HbA1c Reduction (%) | P-value |

|---|---|---|---|---|

| 1,200 | 24 weeks | 0.9 | <0.01 | |

| 300 | 16 weeks | 0.8 | <0.05 | |

| 500 | 12 weeks | 0.7 | <0.05 |

Case Study 1: Efficacy in Elderly Patients

A case study focused on elderly patients with type 2 diabetes showed that Nateglinide effectively managed postprandial blood glucose levels without significant adverse effects on renal function or increased risk of cardiovascular events .

Case Study 2: Combination Therapy

Another case study explored the use of Nateglinide in combination with metformin in patients who were inadequately controlled on metformin alone. The combination therapy resulted in improved glycemic control and was well-tolerated by patients .

属性

IUPAC Name |

(2S)-2-[(2-carboxy-3-phenylpropanoyl)amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5/c1-10(2)8-13(16(21)22)17-14(18)12(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,17,18)(H,19,20)(H,21,22)/t12?,13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REOCNKZXONOGGX-ABLWVSNPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C(CC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。